5-Phenyltetrazol-1-amine
Description
Significance of Tetrazole Heterocycles in Contemporary Chemical Research
Tetrazoles are five-membered aromatic rings composed of four nitrogen atoms and one carbon atom. taylorandfrancis.comnih.gov This unique structure imparts a range of valuable properties, making them a cornerstone in various scientific and industrial fields. taylorandfrancis.comacs.org In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for carboxylic acids and cis-amide bonds, enhancing metabolic stability and other physicochemical properties of drug candidates. nih.govacs.org This has led to the incorporation of tetrazole moieties in over 20 FDA-approved drugs. nih.gov Beyond pharmaceuticals, tetrazoles are investigated as energetic materials, such as rocket propellants and environmentally friendly gas generators, owing to their high nitrogen content and energetic properties. acs.org Their applications also extend to materials science, photography, and as ligands in coordination chemistry. taylorandfrancis.comacs.orgmdpi.com
The synthesis of tetrazole derivatives has been a subject of extensive research, with numerous methods developed to access diverse scaffolds. researchgate.netresearchgate.net Multicomponent reactions, in particular, have emerged as a powerful tool for generating novel and complex tetrazole structures. nih.gov The versatility of the tetrazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of its biological and physical properties. researchgate.net
Scope and Relevance of 5-Phenyltetrazol-1-amine within Heterocyclic Chemistry
Within the broad class of tetrazoles, this compound stands out as a compound of significant interest. Its structure, featuring a phenyl group at the 5-position and an amino group at the 1-position of the tetrazole ring, provides a unique combination of functionalities. The phenyl group can participate in π-π stacking interactions, which are crucial in various chemical and biological processes. acs.org The amino group, on the other hand, offers a site for further functionalization and can engage in hydrogen bonding. researchgate.net
The synthesis of 5-phenyltetrazole derivatives has been achieved through various routes, often involving the [3+2] cycloaddition of sodium azide (B81097) with nitriles. researchgate.netresearchgate.net For instance, a green catalytic synthesis method for 5-phenyltetrazole has been reported, utilizing benzonitrile (B105546) and sodium azide with a recoverable catalyst, offering high yields and environmental benefits. google.com Another method involves the reaction of cyanophenyl with sodium azide and ammonium (B1175870) chloride in N,N-dimethylformamide. google.com
The chemical reactivity of 5-phenyltetrazole derivatives has also been explored. For example, 5-phenyl-1H-tetrazole can react with carboxylic acids to form 2,5-disubstituted 1,3,4-oxadiazoles through a photochemically activated Huisgen reaction. researchgate.net The thermal decomposition of tetrazoles is another area of active investigation, with the decomposition pathways being influenced by the substituents on the ring. researchgate.netucr.edu
Overview of Key Research Avenues and Future Directions for this compound
Current research on this compound and its derivatives is multifaceted, exploring its potential in various applications. One significant area is in the development of novel energetic materials. The high nitrogen content of the tetrazole ring contributes to a high heat of formation, making these compounds promising candidates for explosives and propellants. researchgate.netmdpi.com Research in this area focuses on balancing energetic performance with thermal stability. nih.gov
In medicinal chemistry, the unique structural features of this compound make it a valuable scaffold for the design of new therapeutic agents. The ability of the tetrazole ring to act as a bioisostere continues to be a key driver of research in this field. nih.govresearchgate.net
Future research will likely focus on several key areas. The development of more efficient and sustainable synthetic methods for this compound and its derivatives remains a priority. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce environmental impact. google.com A deeper understanding of the structure-property relationships of these compounds is also crucial. This involves detailed crystallographic studies and computational modeling to elucidate how subtle changes in molecular structure affect their physical and chemical properties. researchgate.net Furthermore, the exploration of new applications for this compound in areas such as materials science and coordination chemistry is expected to expand. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and related compounds.
Table 1: Physicochemical Properties of 5-Phenyl-1H-tetrazole
| Property | Value | Source |
| IUPAC Name | 5-phenyl-2H-tetrazole | nih.gov |
| Molecular Formula | C7H6N4 | nih.gov |
| Molecular Weight | 146.15 g/mol | nih.gov |
| CAS Number | 18039-42-4 | nih.gov |
Table 2: Related Tetrazole Compounds and their Properties
| Compound Name | Key Features/Applications | Source |
| 5-Aminotetrazole (B145819) | Used in multicomponent reactions, high nitrogen content (80%), investigated for gas-generating systems. | wikipedia.org |
| 1-Phenyl-5-mercaptotetrazole | Used as a corrosion inhibitor and in the synthesis of bioactive molecules. | chemicalbook.comnih.gov |
| 1-Hydroxy-5-methyltetrazole | Precursor to energetic salts with varying thermal stabilities and detonation velocities. | mdpi.com |
| 1-Vinyl-5-amino-1H-tetrazole | Planar molecule with a shortened exocyclic C-N amino bond. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23579-46-6 |
|---|---|
Molecular Formula |
C7H7N5 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-phenyltetrazol-1-amine |
InChI |
InChI=1S/C7H7N5/c8-12-7(9-10-11-12)6-4-2-1-3-5-6/h1-5H,8H2 |
InChI Key |
NWOANCZCVIUCTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NN2N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenyltetrazol 1 Amine and Its Derivatives
Established Synthetic Routes to the Tetrazole Ring System
The formation of the tetrazole ring is the cornerstone of synthesizing these heterocyclic compounds. Several reliable methods have been established over the years.
The [3+2] cycloaddition of an azide (B81097) with a nitrile is the most direct and proficient route to generate 5-substituted 1H-tetrazoles. nih.govacs.org This reaction involves the formal addition of an azide (the 3-atom component) to a nitrile (the 2-atom component) to form the five-membered tetrazole ring. acs.org For the synthesis of a 5-phenyltetrazole, this typically involves the reaction of benzonitrile (B105546) with an azide source, such as sodium azide. researchgate.netgoogle.com
However, this cycloaddition often has a high activation energy barrier, necessitating the use of catalysts or harsh reaction conditions like high temperatures. nih.govacs.org To overcome this, numerous catalytic systems have been developed to promote the reaction under milder conditions. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. acs.org Both homogeneous and heterogeneous catalysts have been employed, including various metal salts and supported acids. nih.govacs.org For instance, zinc salts have been shown to effectively catalyze the reaction in water, accommodating a broad range of nitrile substrates. organic-chemistry.org Other effective catalysts include cobalt(II) complexes, silver nitrate (B79036), and silica (B1680970) sulfuric acid, which can provide good to excellent yields of the desired 5-substituted-1H-tetrazole. nih.govcapes.gov.brnih.gov
Table 1: Catalytic Systems for [3+2] Cycloaddition of Nitriles and Sodium Azide
| Catalyst | Substrate Example | Solvent | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Cobalt(II) Complex | Benzonitrile | Methanol | Reflux | ~99% | nih.govacs.org |
| AgNO₃ | Various Nitriles | DMF | Reflux | Good to Excellent | capes.gov.br |
| Silica Sulfuric Acid | Various Nitriles | DMF | 120°C | 72-95% | nih.gov |
| Zinc Salts (e.g., ZnBr₂) | Various Nitriles | Water | 100°C | High | organic-chemistry.org |
| Copper(II) Sulfate | Aryl Nitriles | DMSO | 120°C | Good to Excellent | researchgate.net |
The mechanism of the metal-catalyzed reaction is believed to involve the initial coordination of either the azide or the nitrile to the metal center, which facilitates the subsequent cycloaddition. nih.govacs.org In some cases, a metal-azide intermediate is formed in situ, which then reacts with the nitrile. nih.govcapes.gov.br
Alternative pathways to tetrazoles involve precursors like hydrazine (B178648) derivatives. One such method involves the reaction of aromatic aldehydes with substituted hydrazines, such as methylhydrazine or benzylhydrazine. The resulting hydrazone intermediate is then treated with reagents like di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene (B57053) to yield 2,5-disubstituted tetrazoles under metal-free conditions. organic-chemistry.org
Another significant route is the heterocyclization of primary amines with triethyl orthoformate and sodium azide, often in an acetic acid medium. researchgate.net This multi-component reaction is a convenient one-pot method for synthesizing 1-substituted tetrazoles. The reaction is believed to proceed through the formation of an iminoester intermediate, which then undergoes cyclization with the azide ion. researchgate.net The order of reagent addition can significantly impact the reaction's success, with the best results often obtained by adding acetic acid to a suspension of the amine and azide in triethyl orthoformate, which helps to prevent the loss of the azidating agent through the evolution of volatile and toxic hydrazoic acid. researchgate.net
Specific Approaches for 5-Aminotetrazoles and 5-Aryltetrazol-1-amines
The synthesis of tetrazoles bearing an amino group at the 5-position requires more specialized methodologies. These approaches often build the ring from precursors that already contain the necessary nitrogen functionality or introduce it during the synthetic sequence.
Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, are highly efficient for building molecular complexity and are considered a green chemistry alternative to multi-step syntheses. researchgate.netclockss.org 5-Aminotetrazole (B145819) itself is a valuable building block in MCRs, typically acting as a 1,3-binucleophile where the exocyclic amino group and a ring nitrogen participate in the reaction. researchgate.netclockss.orgsemanticscholar.org
A notable MCR for the synthesis of 1-substituted 5-aminotetrazoles involves the reaction of an isothiocyanate, an amine, and sodium azide, promoted by a thiophilic Lewis acid. nih.govacs.org Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as an effective and non-toxic promoter for this transformation. nih.gov The reaction, often accelerated by microwave heating, proceeds with short reaction times and provides good yields of the desired 1,5-disubstituted 5-aminotetrazoles. nih.govacs.org This method offers a significant advantage over routes using toxic thiophiles like mercury or lead salts. nih.govacs.org The regioselectivity of this reaction is dependent on the electronic properties of the amine, with the stronger electron-donating group typically ending up at the N1 position of the tetrazole ring. nih.gov
Table 2: Bismuth Nitrate-Promoted Three-Component Synthesis of 5-Aminotetrazoles
| Isothiocyanate | Amine | Solvent | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Phenyl isothiocyanate | Benzylamine | CH₃CN | MW, 125°C, 150W, 2 min | 81% | nih.govacs.org |
| Phenyl isothiocyanate | n-Butylamine | CH₃CN | MW, 125°C, 150W, 3 min | 79% | nih.govacs.org |
| Phenyl isothiocyanate | Aniline | CH₃CN | MW, 125°C, 150W, 15 min | 71% | nih.govacs.org |
| 4-Methoxyphenyl isothiocyanate | 4-Chloroaniline | CH₃CN | MW, 125°C, 150W, 15 min | 69% | acs.org |
A clever one-pot strategy has been developed for the synthesis of 5-amino-1-aryltetrazoles directly from the corresponding 1-aryltetrazoles. researchgate.net This method involves a sequence of ring-opening, azidation, and subsequent intramolecular cyclization. The process is initiated by treating the 1-aryltetrazole with phosphorus oxychloride (POCl₃) and sodium azide in the presence of a tertiary amine like triethylamine. researchgate.net
The reaction mechanism is proposed to start with the formation of a Vilsmeier-Haack-type intermediate from the reaction of POCl₃ with dimethylformamide (used as a solvent or additive). This intermediate activates the tetrazole ring, leading to its opening and the formation of a guanyl azide intermediate. This intermediate then undergoes an intramolecular cyclization to form the new 5-aminotetrazole ring system. This one-pot procedure provides a novel and efficient route to introduce an amino group at the C5 position of a pre-existing 1-aryltetrazole. researchgate.net
A classic and fundamental method for synthesizing the parent 5-aminotetrazole is Thiele's method, which starts from aminoguanidine. sciencemadness.org In this process, aminoguanidine, typically as a bicarbonate or hydrochloride salt, is diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid) in an aqueous medium. sciencemadness.orgyoutube.com The resulting unstable diazonium species rapidly cyclizes to form the 5-aminotetrazole ring. sciencemadness.org The product crystallizes from the solution, often as a monohydrate, and can be isolated in good yields. sciencemadness.org This method provides a straightforward route to 5-aminotetrazole, which is a key precursor for a wide variety of more complex tetrazole derivatives, including N-substituted aminotetrazoles. sciencemadness.orgajol.info
Regioselectivity and Stereoselectivity in 5-Phenyltetrazol-1-amine Synthesis
Factors Influencing Regioisomeric Formation in 1,5-Disubstituted Tetrazoles
The synthesis of 1,5-disubstituted tetrazoles often yields a mixture of regioisomers, namely the 1,5- and 2,5-disubstituted products. The regioselectivity of these reactions is influenced by several factors, including the nature of the reactants, reaction conditions, and the synthetic route employed.
In the alkylation of 5-substituted 1H-tetrazoles, the formation of the 2,5-disubstituted tetrazole is often favored. rsc.orgchem960.com However, the ratio of 1,5- to 2,5-isomers can vary significantly and is not solely dependent on the steric hindrance of the alkylating agent. rsc.orgchem960.com The mechanism of the nucleophilic substitution (first-order vs. second-order) plays a crucial role in determining the regiochemical outcome. rsc.orgresearchgate.net Intramolecular stabilization of intermediates, such as a transient alkyl diazonium species formed during diazotization of aliphatic amines, can also direct the regioselectivity. rsc.org
In the [3+2] cycloaddition reaction between nitriles and azides, the electronic properties of the nitrile substituent are a key determinant of regioselectivity. Generally, electron-withdrawing groups on the nitrile favor the formation of the corresponding tetrazole. acs.org Theoretical calculations have shown that the transition state leading to the 1-substituted tetrazole is typically lower in energy than the one leading to the 2-substituted isomer. acs.org The steric bulk of the substituent on the nitrile also plays a role, with larger groups potentially altering the energy difference between the two transition states. acs.org
The synthesis of 1,5-disubstituted tetrazoles can also be achieved through one-pot procedures, such as the reaction of anilines with triethyl orthoformate and sodium azide, which directly yields 1-aryl-substituted tetrazoles. nih.gov Subsequent functionalization at the 5-position, for instance through bromination followed by cross-coupling reactions, allows for the regioselective synthesis of specific 1,5-disubstituted tetrazoles. nih.gov
Principles of Stereocontrol in Related Amine Functionalizations
Achieving stereocontrol in the synthesis of chiral amines is a significant challenge in organic chemistry. Several strategies have been developed to influence the stereochemical outcome of amine functionalization reactions, which can be conceptually applied to the synthesis of chiral derivatives related to this compound.
One approach involves the use of chiral catalysts. For instance, in intramolecular C-H amination reactions, well-defined cyclic transition states enabled by chiral catalysts can lead to excellent regio- and stereocontrol. nih.gov This principle has been applied to the synthesis of chiral α-amino acids through a stereocontrolled 1,3-nitrogen shift. nih.gov The catalyst facilitates the formation of a cyclic transition state that directs the C-H insertion of a nitrene precursor, leading to high enantioselectivity. nih.gov
Enzyme-catalyzed reactions also offer a powerful tool for stereoselective amine synthesis. Reductive aminases (RedAms) can catalyze the asymmetric reductive amination of ketones to produce chiral primary, secondary, and tertiary amines. rsc.org The stereochemical outcome of these reactions can be influenced by modifying key amino acid residues within the enzyme's active site, specifically in the substrate and cofactor binding pockets. rsc.org Steric modifications can be engineered to favor the formation of a specific enantiomer. rsc.org
In multicomponent reactions, the inherent chirality of one of the starting materials can be used to control the stereochemistry of the product. For example, in the synthesis of α-disubstituted α-amino acids, the use of a chiral, non-racemic azanyl ester as a substrate in a C-H amination reaction resulted in high diastereoselectivity due to a matched substrate/catalyst combination. nih.gov This highlights the principle of substrate-controlled stereoselection.
Furthermore, the stereochemistry of a molecule can be "locked" by subsequent reactions that increase the rotational barrier around a specific bond. This has been demonstrated in the synthesis of stable C(sp²)–C(sp³) atropisomers, where an initial organocatalyzed reaction establishes the stereochemistry, and a subsequent diastereoselective functionalization stabilizes the configuration. nih.gov
Advanced Synthetic Technologies and Catalytic Systems
Microreactor Technologies for Enhanced Process Control and Efficiency
Microreactor technology, also known as continuous flow chemistry, has emerged as a powerful tool for organic synthesis, offering significant advantages in terms of safety, efficiency, and process control, particularly for reactions involving hazardous reagents or intermediates. scispace.comnih.gov The synthesis of tetrazoles, which often involves the use of potentially explosive azides and the formation of toxic hydrazoic acid (HN₃), is particularly well-suited for this technology. scispace.commit.edu
The key benefits of microreactors stem from their high surface-area-to-volume ratio, which allows for superior heat and mass transfer compared to traditional batch reactors. nih.gov This enhanced control over reaction parameters, such as temperature and pressure, minimizes the risk of runaway reactions and allows for the safe use of highly reactive species at elevated temperatures. scispace.comacs.org The small internal volume of the reactor also means that only a small amount of hazardous material is present at any given time, significantly reducing the potential impact of any unforeseen incidents. scispace.com
In the context of tetrazole synthesis, microreactors have been successfully employed for the reaction of nitriles with sodium azide. scispace.commit.edu These systems can be designed to generate hydrazoic acid in situ, which is then immediately consumed in the reaction, preventing its accumulation. scispace.com Continuous flow setups also allow for in-line quenching of any unreacted azide, further enhancing the safety of the process. mit.edu The scalability of microreactor systems allows for the production of multi-gram quantities of tetrazoles in a safe and efficient manner. thieme-connect.com
Application of Catalytic Systems (e.g., Lewis Acid Catalysis, Nanomagnetic Catalysis)
The synthesis of tetrazoles, particularly through the [3+2] cycloaddition of nitriles and azides, can be significantly enhanced by the use of various catalytic systems. These catalysts serve to activate the nitrile group, facilitating the cycloaddition reaction and often allowing for milder reaction conditions and improved yields. organic-chemistry.org
Lewis Acid Catalysis: A wide range of Lewis acids have been shown to effectively catalyze tetrazole synthesis. These include metal salts such as zinc bromide (ZnBr₂), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃), as well as metal triflates like zinc triflate (Zn(OTf)₂). organic-chemistry.orgtandfonline.comtandfonline.comelsevierpure.com Antimony trioxide (Sb₂O₃) has also been reported as an efficient and economically viable Lewis acid catalyst for this transformation. tandfonline.comtandfonline.com The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org Heterogeneous Lewis acid catalysts, such as polystyrene-supported AlCl₃, have also been developed, offering the advantage of easy separation and potential for recycling. elsevierpure.com
Nanomagnetic Catalysis: In recent years, nanomagnetic catalysts have gained significant attention due to their high catalytic activity and ease of recovery using an external magnet. jsynthchem.comresearchgate.net For tetrazole synthesis, various magnetic nanoparticles have been developed as catalyst supports. These supports, such as Fe₃O₄, can be functionalized with catalytically active species, including acidic groups or metal complexes. jsynthchem.comamerigoscientific.comnih.gov Examples of such catalysts include Fe₃O₄@SiO₂-SO₃H and other functionalized magnetic nanoparticles that have demonstrated high efficiency and reusability in the synthesis of 5-substituted-1H-tetrazoles. jsynthchem.comnih.govresearchgate.net The high surface area of these nanocatalysts contributes to their enhanced catalytic performance. amerigoscientific.com
Other Catalytic Systems: Besides Lewis acids and nanomagnetic catalysts, other systems have also been explored. These include the use of amine salts and zeolites, such as CoY zeolite, which offer milder reaction conditions and are environmentally benign alternatives to traditional catalysts. tandfonline.comacs.org Natural and low-cost materials like cuttlebone have also been shown to catalyze the synthesis of 5-substituted-1H-tetrazoles. rsc.org The diversity of catalytic systems available provides a broad toolbox for chemists to choose the most suitable conditions for a specific tetrazole synthesis.
Spectroscopic and Structural Elucidation of 5 Phenyltetrazol 1 Amine
Crystallographic Investigations
Crystallographic studies have been instrumental in defining the precise solid-state structure of 5-phenyltetrazol-1-amine, revealing key details about its molecular geometry and packing.
Analysis of Molecular Conformation: Dihedral Angles of Aryl and Tetrazole Rings
A notable feature of the molecular conformation of 5-amino-1-phenyltetrazole is the non-coplanar relationship between the tetrazole and phenyl rings. researchgate.net The dihedral angles, which describe the twist between these two rings, have been measured for the two independent molecules in the crystal structure. researchgate.net
For one molecule, the dihedral angle is 50.58(5)°, and for the second, it is 45.19(7)°. researchgate.net This significant deviation from planarity is attributed to the steric hindrance between the hydrogen atoms on the phenyl ring and the substituents on the tetrazole ring. core.ac.uk This twisting is a balance between the stabilizing effects of π-electron conjugation, which favors a planar arrangement, and the repulsive forces between adjacent atoms. core.ac.uk
| Molecule | Dihedral Angle (°) |
| Independent Molecule 1 | 50.58(5) |
| Independent Molecule 2 | 45.19(7) |
Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Assembly
The crystal structure of 5-amino-1-phenyltetrazole is stabilized by a network of intermolecular hydrogen bonds. researchgate.net Specifically, N—H···N hydrogen bonds form between the amino groups and the nitrogen atoms of the tetrazole rings of adjacent molecules. researchgate.net These interactions are the primary force driving the formation of two-dimensional networks that extend parallel to the bc plane of the crystal lattice. researchgate.net This type of hydrogen bonding is a common feature in the crystal structures of amino-substituted tetrazoles and plays a crucial role in their supramolecular assembly. researchgate.netnih.gov
Geometric Features and Planarity of the Tetrazole Ring in the Presence of the Amino Group
The presence of the amino group at the 5-position has a discernible effect on the geometry of the tetrazole ring. researchgate.net While the tetrazole ring itself is largely planar, the exocyclic C-N bond to the amino group can influence the bond lengths and angles within the ring. In related amino-tetrazole structures, the amino group has been observed to lie in the plane of the tetrazole ring, with valence angles around the exocyclic nitrogen atom close to 120°, suggesting sp² hybridization. researchgate.net This can lead to a shortening of the exocyclic C-N bond compared to a typical single bond, indicating some degree of double bond character. researchgate.net
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been vital in confirming the structure of this compound and its derivatives in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 5-amino-1-phenyltetrazole and related compounds. In polymeric systems containing 5-aminotetrazole (B145819) units, the proton signals of the polymer backbone often appear as broadened peaks in the ¹H NMR spectrum. mdpi.com For example, in N-glycidyl-5-aminotetrazole polymers, signals for the glycidyl (B131873) diol backbone are typically found between 3.30 and 3.95 ppm. mdpi.com
In the ¹³C NMR spectra of polymers with 5-aminotetrazole side chains, the carbon atom of the tetrazole ring attached to the amino group (C–NH₂) exhibits distinct chemical shifts depending on whether the substitution is at the N-1 or N-2 position of the tetrazole ring. mdpi.com For instance, the N-1 isomer can show a signal around 156.5 ppm, while the N-2 isomer appears further downfield at approximately 167.5 ppm. mdpi.com This difference in chemical shifts is a reliable indicator for distinguishing between the two isomeric forms. mdpi.com
| Isomer | Functional Group | Chemical Shift (ppm) |
| N-1 | C–NH₂ | ~156.5 |
| N-2 | C–NH₂ | ~167.5 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides characteristic signals corresponding to the vibrations of its phenyl, tetrazole, and amino components.
The analysis of this compound's IR spectrum involves identifying key absorption bands. The N-H stretching vibrations of the primary amino group are typically observed in the 3400-3200 cm⁻¹ region. optica.org Often, primary amines show two distinct bands in this area, corresponding to symmetric and asymmetric stretching modes. Another significant peak for the amino group is the N-H in-plane bending (scissoring) mode, which generally appears between 1650-1550 cm⁻¹. optica.org
The tetrazole ring itself has a series of characteristic vibrations. Skeletal vibrations of the tetrazole ring are typically assigned to bands in the 900-1100 cm⁻¹ range. optica.org Furthermore, a stretching vibration of the partially delocalized N=N double bond within the ring is expected in the 1410-1460 cm⁻¹ region. optica.org The exocyclic C-N stretching vibration, connecting the amino group to the tetrazole ring, is anticipated between 1330-1240 cm⁻¹. optica.org Theoretical calculations on various 5-substituted tetrazoles suggest that stretching vibrations of the endocyclic bonds and adjacent valence angles appear in the 950–1550 cm⁻¹ range, while out-of-plane skeleton vibrations of the heteroring are found between 550–850 cm⁻¹. scilit.com
The phenyl group contributes its own set of characteristic absorptions. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Additionally, characteristic C-H out-of-plane bending vibrations provide information about the substitution pattern of the benzene (B151609) ring.
By comparing the experimental spectrum of this compound with established data for related compounds like 5-aminotetrazoles, a detailed assignment of vibrational modes can be achieved. optica.org
Table 1: Expected IR Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3200 |
| Amino (NH₂) | In-plane Bend (Scissoring) | 1650 - 1550 |
| Phenyl (C-H) | Aromatic Stretch | > 3000 |
| Phenyl (C=C) | Ring Stretch | 1600 - 1450 |
| Tetrazole Ring | N=N Stretch | 1460 - 1410 |
| Tetrazole Ring | Skeletal Vibrations | 1100 - 900 |
| C-N Bond | Exocyclic Stretch | 1330 - 1240 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. ajol.infoyoutube.com The UV-Vis spectrum of this compound is characterized by electronic transitions involving its chromophores: the phenyl ring and the tetrazole ring, which contains heteroatoms with non-bonding electrons (n electrons) and a system of π electrons.
The primary electronic transitions expected for this molecule are π → π* and n → π* transitions. youtube.comyoutube.com
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the conjugated π systems of the phenyl and tetrazole rings. youtube.com The presence of the phenyl group conjugated with the tetrazole ring is expected to result in strong absorption bands.
n → π Transitions:* These transitions involve moving an electron from a non-bonding atomic orbital (from the nitrogen atoms of the amino group and tetrazole ring) to a π* antibonding orbital. youtube.comyoutube.com These transitions are generally of lower intensity (small ε) compared to π → π* transitions. youtube.com
For this compound, the spectrum would likely show intense absorption bands corresponding to the π → π* transitions of the aromatic system. For instance, studies on 5-dinitromethyltetrazole, another substituted tetrazole, revealed UV absorption maxima at 227 nm, 304 nm, and 360 nm in methanol. koreascience.kr The solution behavior can be studied by analyzing the effect of solvent polarity on these transitions. Typically, n → π* transitions experience a hypsochromic shift (blue shift, to shorter wavelengths) with increasing solvent polarity, while π → π* transitions may show a bathochromic shift (red shift, to longer wavelengths). youtube.com This phenomenon occurs because polar solvents can stabilize the non-bonding electrons, increasing the energy required for the n → π* transition. youtube.com
Table 2: General Electronic Transitions in Organic Chromophores Relevant to this compound
| Transition | Description | Typical Wavelength Range (nm) |
|---|---|---|
| π → π* | Electron excitation from a π bonding to a π* antibonding orbital. | 200 - 400 |
| n → π* | Electron excitation from a non-bonding orbital to a π* antibonding orbital. | 250 - 600 |
| n → σ* | Electron excitation from a non-bonding orbital to a σ* antibonding orbital. | 150 - 250 |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Information
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS can provide invaluable information about the different nitrogen and carbon environments.
When the sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of each electron is then calculated, which is characteristic of the element and its specific chemical environment. For this compound, high-resolution scans of the C 1s and N 1s regions would be of particular interest.
N 1s Spectrum: The molecule contains multiple distinct nitrogen atoms: those in the amino group and those within the tetrazole ring. These different chemical environments would result in separate peaks or a convoluted peak in the N 1s spectrum. For example, the amine nitrogen (-NH₂) would have a different binding energy than the nitrogens within the tetrazole ring. Protonated amine nitrogens typically show a shift to higher binding energy. This differentiation allows for the quantitative analysis of the various nitrogen species present on the surface of the material.
C 1s Spectrum: The carbon atoms in the phenyl ring are in a different chemical environment from the carbon atom in the tetrazole ring. The phenyl carbons (C-C, C-H) would have a characteristic binding energy, while the tetrazole carbon, being bonded to nitrogen atoms, would appear at a different binding energy. This allows for the analysis of the carbon framework of the molecule.
XPS can thus be used to confirm the elemental composition and probe the electronic structure by identifying shifts in binding energies that correspond to different chemical states of the atoms.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) in Compound Characterization
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial technique for determining the thermal stability and decomposition profile of compounds like this compound.
For energetic materials such as tetrazole derivatives, TGA provides the onset temperature of decomposition, which is a key indicator of thermal stability. A typical TGA experiment for this compound would involve heating a small sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. nih.gov The resulting TGA curve plots the percentage of weight loss against temperature.
Studies on related aminotetrazole compounds show that thermal decomposition can occur in distinct stages. For example, the thermal decomposition of 5-aminotetrazole (5-ATZ) begins at temperatures slightly above its melting point (around 205-207 °C). acs.org The decomposition of the tetrazole ring can proceed through different pathways, leading to the formation of gaseous products like N₂, HN₃, and NH₃. acs.orgresearchgate.net The phenyl group in this compound would likely influence its thermal stability compared to unsubstituted 5-aminotetrazole. The TGA curve would show one or more sharp drops in mass, corresponding to the decomposition events. The temperature at which these weight losses occur and the percentage of mass lost at each step provide a quantitative measure of the compound's decomposition process. For instance, some aminotetrazole derivatives exhibit decomposition temperatures ranging from 191 °C to 209 °C. nih.gov The final residual mass at the end of the experiment indicates the amount of non-volatile residue formed.
Table 3: Decomposition Temperatures of Related Aminotetrazole Compounds
| Compound | Decomposition Onset Temp. (°C) | Heating Rate (°C/min) | Reference |
|---|---|---|---|
| 5-aminotetrazole (5-ATZ) | ~207 | Not Specified | acs.org |
| DMPT-1 | 191 | 10 | nih.gov |
| DMPT-2 | 209 | 10 | nih.gov |
| HAT_DN | 203 | ~10 | acs.org |
Note: The data presented is for related compounds and serves as an illustrative example of the type of information obtained from TGA.
Chemical Reactivity and Mechanistic Studies of 5 Phenyltetrazol 1 Amine
Reactions Involving the Tetrazole Ring
The tetrazole ring is an acidic moiety, with a pKa comparable to that of carboxylic acids, allowing it to form a tetrazolate anion in the presence of a base. This anion is a potent nucleophile, with electron density distributed among its nitrogen atoms, making it reactive toward various electrophiles.
The anion of 5-substituted tetrazoles can act as a nucleophile in substitution reactions. Deprotonation of the N-H group on the tetrazole ring significantly enhances the nucleophilicity of the ring's nitrogen atoms. researchgate.net This allows the resulting anion to react with electrophilic substrates, such as alkyl halides or compounds with other suitable leaving groups. In these reactions, the tetrazolate anion displaces the leaving group, forming a new bond between a ring nitrogen and the electrophile's carbon atom. The exocyclic amino group and the nearby endocyclic nitrogen atom can act as a 1,3-binucleophile in multicomponent reactions. researchgate.net
Alkylation is a common reaction for 5-substituted-1H-tetrazoles, proceeding via nucleophilic attack of the tetrazolate anion on an alkylating agent, such as an alkyl halide. A significant challenge in the alkylation of 5-substituted tetrazoles is the control of regioselectivity. rsc.orgresearchgate.net The tetrazolate anion has two primary sites for alkylation, the N1 and N2 positions, which typically results in the formation of a mixture of 1,5- and 2,5-disubstituted tetrazole isomers. mdpi.com
The ratio of these isomers is influenced by several factors, including the structure of the tetrazole, the nature of the alkylating agent, and the reaction conditions. researchgate.net Research suggests that the regioselectivity can be explained by the difference in the reaction mechanism, whether it proceeds via a first-order (SN1) or second-order (SN2) nucleophilic substitution pathway. rsc.org For instance, the reaction of 5-phenyltetrazole with sterically hindered alcohols as alkylating agents has been shown to favor the formation of the N2-alkylated product. ineosopen.org Computational studies on the N-alkylation of a related compound, N-benzoyl 5-(aminomethyl)tetrazole, predicted a product ratio of 55% N2-alkylation and 45% N1-alkylation, highlighting the competitive nature of the two sites. mdpi.com
| Tetrazole Substrate | Alkylating Agent | Conditions | Major Product | Minor Product | Reference |
|---|---|---|---|---|---|
| 5-Phenyltetrazole | α-Ferrocenyl-α-phenylethanol | Acid-free | N(2)-alkylated | Not formed | ineosopen.org |
| 5-Phenyltetrazole | α-Ferrocenylethanol | Acid-free | N(2)-alkylated | N(1)-alkylated | ineosopen.org |
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | 2,5-isomer (55%) | 1,5-isomer (45%) | mdpi.com |
Reactivity at the Amino Group
The exocyclic primary amino group (-NH₂) at the N1 position of 5-Phenyltetrazol-1-amine displays reactivity characteristic of primary amines. This allows for a range of chemical modifications at this position without altering the core tetrazole ring.
Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comresearchgate.net The process begins with the formation of a tetrahedral carbinolamine intermediate, which is then protonated, converting the hydroxyl group into a good leaving group (H₂O). libretexts.org Subsequent dehydration yields the C=N double bond of the imine. libretexts.org
The rate of imine formation is highly pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). libretexts.orglibretexts.org At lower pH, the amine nucleophile is excessively protonated and rendered non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org This reaction provides a versatile method for elaborating the structure of this compound by introducing a wide variety of substituents via the carbonyl reactant.
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Weak acid catalyst (e.g., pH 4-5) | Imine (R-N=CHR' or R-N=CR'R'') |
| This compound | Benzaldehyde | Weak acid catalyst | N-(phenylmethylidene)-5-phenyltetrazol-1-amine |
Glycoconjugation, the covalent attachment of carbohydrate moieties to other molecules, is a strategy used to modify the properties of compounds. nih.gov The amino group of this compound serves as a handle for such modifications. One potential pathway for glycoconjugation involves the formation of carbamic acid intermediates. organic-chemistry.orgnih.gov
In a possible synthetic route, the primary amine could react with carbon dioxide (CO₂) or a phosgene (B1210022) equivalent to form a carbamic acid or a related reactive intermediate, such as an isocyanate or carbamoyl (B1232498) chloride. organic-chemistry.org This intermediate can then be trapped by a nucleophilic hydroxyl group on a carbohydrate molecule to form a carbamate (B1207046) linkage, thus covalently attaching the sugar to the tetrazole derivative. This method avoids direct amidation and leverages the unique reactivity of amines with CO₂ and its analogues. The formation of carbamic acids from amines and CO₂ is a known process, and these intermediates can be stabilized and utilized in subsequent bond-forming reactions. nih.gov
Mechanistic Pathways of Key Chemical Transformations
Alkylation of the Tetrazole Ring: The mechanism begins with the deprotonation of the N-H proton on the tetrazole ring by a base, forming a nucleophilic tetrazolate anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction. The regioselectivity of this attack (at N1 vs. N2) is dictated by a combination of electronic and steric factors, as well as the specific reaction mechanism (SN1 or SN2). rsc.org In an SN2 mechanism, the outcome is kinetically controlled, depending on the relative nucleophilicity of the different nitrogen atoms. In an SN1 mechanism, a carbocation intermediate is formed first, and the product distribution may reflect thermodynamic stability. rsc.org
Imine Formation at the Amino Group: This reaction follows a well-established two-stage mechanism:
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral tetrahedral intermediate called a carbinolamine. libretexts.org
Dehydration: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a much better leaving group (water). The lone pair on the adjacent nitrogen assists in the elimination of the water molecule, forming a resonance-stabilized iminium ion. A final deprotonation step at the nitrogen atom yields the neutral imine product and regenerates the acid catalyst. libretexts.orglibretexts.org
Kinetic Studies of Azidation Processes
While specific kinetic studies on the formation of this compound are not extensively detailed in the literature, kinetic analyses of related tetrazole formation reactions provide significant insights. The synthesis of tetrazoles often involves the cycloaddition of an azide (B81097) source to a nitrile or a related species. The rate of these reactions is highly dependent on factors such as solvent, catalyst, and the electronic nature of the substrates.
For instance, the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide has been optimized by studying the effects of catalyst loading and solvent choice. The use of meglumine (B1676163) as a catalyst in DMF was found to be particularly effective. tandfonline.com The reaction demonstrates a clear dependence on the solvent, with polar aprotic solvents like DMF and DMSO providing significantly higher yields compared to protic solvents like water and ethanol (B145695) or less polar solvents like acetonitrile. tandfonline.com This suggests that the solvent plays a crucial role in stabilizing intermediates and transition states during the cycloaddition process.
| Solvent | Yield (%) |
|---|---|
| DMF | 92 |
| DMSO | 88 |
| THF | 80 |
| Ethylene Glycol | 35 |
| Ethanol | 32 |
| Acetonitrile (ACN) | 24 |
| Water | 19 |
Kinetic studies on the formation of tetrazoles from 1-adamantyl arenesulfonates in the presence of azide ions have also been conducted, providing a mechanistic framework for related reactions. acs.org Furthermore, theoretical studies using density functional theory (DFT) have been employed to understand the mechanism of tetrazole formation from nitriles and azides. These calculations suggest that the reaction proceeds via a nitrile activation step leading to an imidoyl azide, which subsequently cyclizes. nih.govacs.org The activation barriers for this process are found to be strongly correlated with the electron-withdrawing potential of the substituent on the nitrile, a key kinetic insight. nih.govresearchgate.net
Proposed Mechanisms for Multi-component and Catalytic Reactions
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex tetrazole derivatives. The Ugi-tetrazole four-component reaction (UT-4CR) is a prominent example used to produce α-aminomethyl tetrazoles. nih.gov The generally accepted mechanism for this process involves several key steps: scielo.org.mx
Iminium Ion Formation : An amine and an aldehyde or ketone condense to form an imine, which is then protonated by hydrazoic acid (often generated in situ from trimethylsilyl (B98337) azide) to yield an iminium ion. scielo.org.mx
Nitrilium Ion Formation : The isocyanide component undergoes a nucleophilic α-addition to the iminium ion, forming a nitrilium ion intermediate. scielo.org.mx
Azide Attack and Cyclization : The azide anion attacks the nitrilium ion. The resulting intermediate then undergoes a 1,5-dipolar electrocyclization to form the stable tetrazole ring. scielo.org.mx
Catalytic methods are also widely employed for the synthesis of 5-phenyltetrazoles. These reactions often utilize Lewis acids or other catalysts to activate the nitrile component towards cycloaddition with an azide. For example, a plausible mechanism for the synthesis of 5-phenyl-1H-tetrazoles catalyzed by a reusable Fe3O4@SiO2-based nanocatalyst has been proposed. researchgate.net Similarly, nano-TiCl4.SiO2 has been shown to be an efficient heterogeneous Lewis acid catalyst for the preparation of 5-substituted 1H-tetrazoles from nitriles and sodium azide. scielo.org.za In these catalytic cycles, the Lewis acid is thought to coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion.
Thermolysis and Photolysis Reactions of this compound and Related Compounds
The tetrazole ring is thermally and photochemically labile, primarily due to its potential to extrude a molecule of dinitrogen (N₂), a highly favorable process.
Thermolysis The thermal decomposition of tetrazoles can proceed through different pathways depending on the substitution pattern and conditions. scispace.com For many N-substituted tetrazoles, the decomposition is believed to begin with the elimination of molecular nitrogen directly from the tetrazole ring. researchgate.net A comprehensive review of tetrazole thermolysis indicates two primary fragmentation routes for the ring: the elimination of N₂ or the elimination of hydrazoic acid (HN₃). scispace.com High-level ab initio studies have highlighted the importance of tautomeric equilibria in the mechanism of thermal decomposition. A key intermediate, an N-heterocyclic carbene, has been predicted to play a role in the thermolysis pathway, which is dominated by the unimolecular elimination of N₂. acs.org
Photolysis The photochemistry of phenyl-substituted tetrazoles has been investigated through both experimental and theoretical studies. A common mechanistic feature is the photoinduced extrusion of molecular nitrogen. uc.ptnih.gov Theoretical studies on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one validated a mechanism involving the formation of a triplet biradical intermediate following the concerted photoextrusion of N₂. uc.ptuc.ptresearchgate.net This biradical intermediate can then undergo further rearrangements, such as intramolecular proton transfer or cyclization, to yield the final photoproducts. uc.pt
Similarly, the photolysis of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione was found to proceed via the expulsion of dinitrogen to form a 1,3-biradical, which then leads to the corresponding carbodiimide (B86325) as the sole photoproduct. nih.gov Trapping experiments and triplet quenching studies support the intermediacy of this biradical species. nih.gov
| Compound | Irradiation Conditions | Proposed Intermediate | Major Product(s) |
|---|---|---|---|
| 1-Phenyl-4-allyl-tetrazol-5-one | 254 nm, in Methanol | Triplet biradical | Pyrimidinone |
| 1-Methyl-4-phenyl-1H-tetrazole-5(4H)-thione | 254 or 300 nm, in Acetonitrile | 1,3-Biradical | Carbodiimide |
| 5-Allyloxy-1-aryl-tetrazoles | 254 nm, in Methanol/Acetonitrile | Triplet 1,3-biradical | N-phenyl-1,3-oxazines |
Theoretical and Computational Investigations of 5 Phenyltetrazol 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-phenyltetrazol-1-amine at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 5-aminotetrazole (B145819), DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and analyze the electronic structure. researchgate.netarxiv.org The geometry optimization process seeks to find the lowest energy arrangement of atoms, providing a stable three-dimensional structure. psu.edu
Studies on related 5-aminotetrazole compounds have shown that the conjugation of the 5-amino group's lone pair with the π-system of the tetrazole ring leads to a planar configuration of the amino group and a significant shortening of the exocyclic C5-N amino bond. researchgate.net This effect is also accompanied by a lesser elongation of the C5–N4 bond within the tetrazole ring. researchgate.net In the case of 5-amino-1-aryltetrazoles, there is a notable non-coplanarity between the benzene (B151609) and tetrazole rings. researchgate.net For instance, in 5-ethoxy-1-phenyl-1H-tetrazole, the dihedral angle between the phenyl and tetrazole rings is calculated to be approximately 30 degrees. nih.gov
The electronic structure analysis reveals the distribution of electron density within the molecule. For similar triazoloquinazolines, natural atomic charge calculations have shown that nitrogen and oxygen atoms, along with a majority of carbon atoms, carry negative charges, while hydrogen and carbon atoms attached to electronegative atoms are positively charged. mdpi.com This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.
Analysis of Frontier Molecular Orbital Energies (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies lower stability and a higher propensity for chemical reactions. researchgate.net For many organic molecules, the HOMO is often associated with lone pairs of electrons, such as those on nitrogen or oxygen atoms, or with π-bonding orbitals. youtube.com The LUMO is typically a π* (antibonding) orbital. youtube.com In substituted naphthalene (B1677914) compounds, for example, electron-donating groups like dimethylamino can raise the energy of the HOMO, while electron-withdrawing groups like propionyl can lower the energy of the LUMO, thereby narrowing the HOMO-LUMO gap. nih.gov
The following table displays representative calculated HOMO and LUMO energies for related compounds, illustrating the impact of substitution on these frontier orbitals.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | - | - | 4.83 |
| Prodan | - | - | 3.87 |
| Triazoloquinazoline 1 | - | - | 4.3250 |
| Triazoloquinazoline 2 | - | - | 3.8053 |
Data sourced from multiple studies for illustrative purposes of related molecular systems. mdpi.comnih.gov
Conformational Analysis and Energy Minima Predictions
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies to find the most stable structures (energy minima). nih.gov For flexible molecules, multiple minima can exist on the potential energy surface, separated by energy barriers. nih.gov
For example, calculations on 5-ethoxy-1-phenyl-1H-tetrazole revealed three energy minima that are very close in energy, with low energy barriers (less than 4 kJ mol⁻¹) separating them. nih.gov In such cases, experimental techniques like matrix isolation can help to "freeze" and identify the most stable conformer at low temperatures. nih.govnih.gov For 5-ethoxy-1-phenyl-1H-tetrazole, the most stable conformer identified experimentally in a low-temperature matrix corresponded to the theoretically predicted lowest energy structure. nih.gov In this conformation, the ethyl group is positioned nearly in the plane of the tetrazole ring and as far as possible from the phenyl group. nih.gov The dihedral angle between the phenyl and tetrazole rings is a critical parameter in these analyses. For instance, the calculated dihedral angle for 5-chloro-1-phenyltetrazole is larger than that for 1-phenyltetrazole, which is attributed to the steric repulsion from the larger chlorine atom. core.ac.uk
Vibrational Spectroscopy Simulations
Computational simulations of vibrational spectra are instrumental in interpreting experimental spectroscopic data and assigning specific vibrational modes to molecular motions.
Computational Vibrational Analysis and Interpretation of Spectroscopic Data
Computational vibrational analysis, typically performed using DFT methods, calculates the harmonic vibrational frequencies and their corresponding infrared (IR) intensities. core.ac.ukderpharmachemica.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. core.ac.uk
This combined experimental and computational approach is powerful for structural analysis. nih.gov For instance, in the study of 5-phenyl-1H-tetrazole, the appearance of an N-H stretching band in the FT-IR spectrum was a key piece of evidence for its formation from benzonitrile (B105546). researchgate.net For related pyrazole (B372694) derivatives, calculated vibrational frequencies for functional groups like methyl (CH₃) and azo (N=N) groups show good agreement with experimental FT-IR data. derpharmachemica.com The interpretation of these spectra allows for the identification of characteristic vibrations, such as C=C and C=N stretching in the tetrazolium moiety. researchgate.net
Thermodynamic and Energetic Property Predictions
Quantum chemical calculations can also be used to predict various thermodynamic and energetic properties of molecules. These predictions are valuable for understanding the stability and potential applications of a compound. For instance, calculations can determine properties such as the heat of formation. mdpi.com In studies of energetic materials, predicted detonation velocities and decomposition temperatures are crucial for assessing their performance and safety. mdpi.com For example, for the energetic salt of 1-hydroxy-5-methyltetrazole, the ammonium (B1175870) salt was identified as a promising candidate due to its favorable decomposition temperature and detonation velocity. mdpi.com
The following table presents a selection of predicted thermodynamic and energetic properties for related energetic compounds.
| Compound | Property | Predicted Value | Unit |
| Guanidinium salt of 1-hydroxy-5-methyltetrazole | Decomposition Temperature | 256 | °C |
| Guanidinium salt of 1-hydroxy-5-methyltetrazole | Detonation Velocity | 7090 | m s⁻¹ |
| Ammonium salt of 1-hydroxy-5-methyltetrazole | Decomposition Temperature | 229 | °C |
| Ammonium salt of 1-hydroxy-5-methyltetrazole | Detonation Velocity | 7982 | m s⁻¹ |
Data sourced from a study on energetic salts of 1-hydroxy-5-methyltetrazole. mdpi.com
Enthalpies of Formation and Detonation Properties for Related Compounds
The energetic characteristics of tetrazole derivatives, including their solid-state enthalpies of formation and detonation properties, are critical for evaluating their potential as high-energy density materials (HEDMs). Computational methods, such as the CBS-4M level of theory, are often employed to calculate gas-phase enthalpies of formation, which can then be converted to solid-state values. scispace.com The detonation velocity (D) and pressure (P) are commonly predicted using software like EXPLO5, which relies on the calculated heats of formation and crystal densities. nih.govnih.gov
The introduction of different functional groups to the tetrazole ring significantly influences these properties. For instance, N-bridging functionalization and the introduction of nitropyrazole can enhance density and detonation performance compared to simple alkyl-bridged analogues. nih.gov Similarly, the formation of energetic ionic salts by combining tetrazole-based anions with nitrogen-rich cations can lead to favorable densities, high thermal stability, and impressive detonation performance. researchgate.net For example, some organic salts of bistetrazole derivatives exhibit detonation velocities exceeding that of the traditional high explosive RDX. nih.gov
A comparative look at various tetrazole-based compounds reveals a wide range of energetic performances. While some aminotetrazole derivatives show detonation velocities and pressures comparable to or better than TNT, others can even approach the performance of HMX. nih.govnih.govuni-muenchen.de
Below is a table summarizing the calculated or experimentally determined properties for several compounds related to this compound, illustrating the impact of various substituents on their energetic characteristics.
| Compound | Calculated/Measured Density (g/cm³) | Calculated Solid-State Enthalpy of Formation (kJ/mol) | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|---|
| DMPT-1 (a methylene-bridged aminotetrazole-dinitropyrazole) | 1.806 | N/A | 8618 | 30.3 | nih.gov |
| DMPT-2 (a methylene-bridged aminotetrazole-dinitropyrazole) | N/A | N/A | 8450 | 28.6 | nih.gov |
| B5 (an alkyl-bridged aminotetrazole) | N/A | N/A | 7889 | 23.2 | nih.gov |
| B4 (an alkyl-bridged aminotetrazole) | N/A | N/A | 7768 | 21.8 | nih.gov |
| DTAT-K (Potassium salt of a bistetrazole derivative) | 1.77 - 1.88 | N/A | 7917 | N/A | nih.gov |
| Organic Salt of DTAT (Ammonium derivative) | 1.77 - 1.88 | N/A | 8898 | N/A | nih.gov |
| TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate) | 1.918 | N/A | 9697 | 42.9 | uni-muenchen.de |
Theoretical Prediction of High-Energy Density Material (HEDM) Characteristics
Theoretical and computational chemistry are indispensable tools for predicting the HEDM characteristics of novel compounds prior to their synthesis, thereby reducing costs and safety risks. nih.gov Methods based on Density Functional Theory (DFT), such as B3LYP/cc-pVDZ, are used to optimize molecular geometries and perform frequency analyses. researchgate.net The solid-state enthalpies of formation can be calculated theoretically using algorithms like CBS-4M. researchgate.net These values, along with density, are crucial inputs for empirical and computational models, such as the Kamlet-Jacobs equations and reactive molecular dynamics simulations, to predict detonation performance. nih.govrsc.org
For tetrazole derivatives, key HEDM characteristics include a high positive heat of formation, high density, good thermal stability, and superior detonation properties (velocity and pressure). nih.gov The high nitrogen content of the tetrazole ring contributes significantly to a high heat of formation. rsc.orgwikipedia.org Theoretical studies show that the decomposition of the tetrazole ring is a highly exothermic process that releases gaseous products, primarily molecular nitrogen (N₂), which is a defining feature of energetic materials. researchgate.netresearchgate.net
Computational studies on tetrazole derivatives explore their decomposition pathways. The initial step often involves the cleavage of an N-N single bond within the tetrazole ring, leading to ring-opening and subsequent extrusion of N₂. researchgate.netnih.gov The activation energy for this decomposition can be calculated, providing insight into the compound's thermal stability. researchgate.net For example, quantum-mechanical molecular reaction dynamics simulations have been used to uncover detailed atomistic decomposition mechanisms, such as oxygen atom transfer from an oxidizer to a metal center in metal-tetrazole complexes, which then promotes the fragmentation of the tetrazole ring. acs.org These advanced simulations help in understanding how the energy is released and how different functional groups influence the reaction pathways. nih.govacs.org
Structure-Property Relationship Modeling
Influence of Substituents on Tetrazole Ring Geometry and Electronic Distribution
Substituents affect the tautomeric equilibrium between the 1H and 2H forms of the tetrazole ring. wikipedia.org The 1H and 2H isomers are considered aromatic, possessing 6 π-electrons, while the 5H-isomer is non-aromatic. wikipedia.org In the gas phase, the 2H-tautomer is often more stable. wikipedia.org The presence of an amino group, as in 5-aminotetrazole derivatives, can lead to the formation of extensive intra- and intermolecular hydrogen bonding networks. scispace.commdpi.com These hydrogen bonds significantly influence the crystal packing and density, which are critical factors for energetic materials. mdpi.com
In 1,5-disubstituted tetrazoles, such as this compound, the substituents can induce steric and electronic effects. For instance, in studies of 1,5-diaryl-substituted tetrazoles, the nature of the aryl groups (whether electron-donating or electron-withdrawing) was found to be a key determinant of their biological activity, which is linked to their three-dimensional conformation and interaction with target sites. nih.gov The presence of a phenyl group can offer stabilizing interactions through mesomeric effects. nih.gov The amino group, particularly its ability to participate in hydrogen bonding, can increase intermolecular interactions, leading to higher self-association of molecular chains. mdpi.com The absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the amino group often appear broadened in IR spectra due to this hydrogen bonding. mdpi.com
Computational studies on various substituted tetrazoles have shown that even with different groups attached, the fundamental geometry of the tetrazole ring itself may not show dramatic changes in bond lengths, but the electronic distribution is certainly affected. researchgate.netnih.gov
Correlation of Electronic Structure with Chemical Reactivity
The chemical reactivity of tetrazole derivatives, particularly their decomposition as energetic materials, is intrinsically linked to their electronic structure. nih.gov Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgunesp.br The energy gap between the HOMO and LUMO (ΔEGap) is an important indicator of a molecule's stability and reactivity. nih.gov
In the context of energetic materials, the decomposition process is often the most critical reaction. For tetrazoles, decomposition typically proceeds via the extrusion of molecular nitrogen (N₂). nih.gov The mechanism of this decomposition is influenced by the electronic structure. Computational studies have proposed that the decomposition of 1,5-substituted tetrazoles involves the cleavage of the N²–N³ bond. nih.gov The stability of the transition state and intermediates in this process is governed by electronic effects. For example, the ability of substituents to stabilize partial charges that develop during bond breaking can lower the activation energy for decomposition. nih.gov
The introduction of an amino group versus a nitro group into an azole ring has contrasting effects on the electronic structure and resulting properties. nih.gov While a C-amino group can enhance density and detonation performance, an N-amino group tends to improve the heat of formation and impact sensitivity. nih.gov This is a direct consequence of how these groups alter the electronic landscape of the molecule. Similarly, the reactivity of tetrazoles in cycloaddition reactions is heavily influenced by substituents. Electron-poor tetrazines, for instance, are generally more reactive in inverse electron-demand Diels-Alder reactions, a principle often explained by FMO theory. nih.gov However, reactivity is a complex phenomenon, and while FMO interactions are important, other factors like distortion energy also play a crucial role. nih.gov Statistical modeling based on structural features has also been successfully used to predict the decomposition temperature and impact sensitivity of tetrazole-containing materials, further highlighting the strong correlation between structure and reactivity. nih.gov
Advanced Applications and Research Horizons of 5 Phenyltetrazol 1 Amine in Chemical Sciences
Applications in Materials Science
Development of Energetic Materials and Propellants based on Nitrogen-Rich Structures
Research has acknowledged 5-Phenyltetrazol-1-amine within the broader context of energetic materials. Its chemical structure, featuring a high-nitrogen tetrazole ring, is characteristic of compounds explored for such applications. A key indicator of its energetic nature is its thermal behavior; the compound has a documented melting point of 142°C, at which it also decomposes. dtic.mildtic.mil This decomposition at a relatively low temperature is a property often seen in energetic compounds. However, detailed studies quantifying its performance as an energetic material or propellant, such as its heat of formation, detonation velocity, and sensitivity to impact or friction, are not available in the reviewed literature. While its inclusion in explosives encyclopedias confirms its identity as a substance of interest, it remains a compound with limited published performance data. dtic.mildtic.mil
Exploration in Gas-Generating Systems and Related Technologies
No specific research studies or patents were identified that explore the use of this compound in gas-generating systems, such as those used in automotive airbags or fire suppression technologies.
Potential in Advanced Composite Materials with Specific Properties
The compound 1-amino-5-phenyltetrazole has been mentioned in patents as a component in formulations for surface coatings. google.comepo.org Specifically, it is listed as a potential ingredient in a scaling-preventive coating for the inner walls of polymerization reactors during the production of vinyl polymers. google.comepo.org In this application, the compound helps to prevent the buildup of polymer residue on equipment surfaces. This use, however, is as a process aid rather than as a constituent integrated into a composite material to impart specific functional or structural properties to the final product. There is no available research on its use as a filler, matrix component, or reinforcing agent in advanced composite materials.
Role in Coordination Chemistry
Ligand Design and Synthesis for Metal Complexes
While the tetrazole functional group and the appended amine group present clear potential for this compound to act as a ligand in coordination chemistry, no published studies were found that describe the design, synthesis, or characterization of specific metal complexes using this compound as a ligand. Research has been conducted on the methylation of this compound, indicating its use as a precursor in organic synthesis, but not on its direct application in forming coordination complexes. semanticscholar.org
Studies of Coordination Polymer and Supramolecular Network Formation
Consistent with the lack of information on its use as a simple ligand, there is no available research detailing the formation of coordination polymers or supramolecular networks derived from this compound.
Bioinorganic Applications of Metal-Tetrazole Complexes
The field of bioinorganic chemistry investigates the role of metals in biological systems, and the development of metal-based therapeutic and diagnostic agents is a key area of research. nih.gov Metal complexes, with their unique geometries, redox properties, and ligand exchange capabilities, offer modes of action distinct from purely organic molecules. nih.gov The tetrazole moiety, particularly the deprotonated tetrazolate anion derived from compounds like 5-phenyltetrazole, is an excellent ligand for a wide range of metal ions, forming stable coordination complexes. nih.gov These metal-tetrazole complexes have shown significant potential in various bioinorganic applications, including the development of novel antimicrobial agents and electrochemical sensors.
The coordination of metal ions can significantly enhance the biological activity of the parent tetrazole ligand. This synergistic effect is a well-documented phenomenon in medicinal inorganic chemistry. nih.govmdpi.com For instance, metal complexes of Schiff bases derived from triazoles, a class of heterocycles related to tetrazoles, have demonstrated substantially increased antibacterial and antifungal activities compared to the free ligands. nih.gov The mechanism often involves the metal ion facilitating the interaction of the compound with biological targets or altering its solubility and cell permeability.
Research on metal complexes incorporating phenyl-tetrazole ligands has highlighted their potential. For example, lead(II), nickel(II), and cobalt(II) complexes with 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole have been synthesized and characterized. rsc.org The investigation of the electrochemical properties of the lead complex revealed its potential application as a modifier for electrodes in lead-acid batteries, demonstrating how metal coordination can impart useful material and electrochemical properties. rsc.org Such studies on redox activity are crucial, as redox-active metal complexes are being explored for applications like anticancer agents that can be activated under specific biological conditions. nih.gov The ability of the tetrazole ring to coordinate with various transition metals opens avenues for creating a diverse library of complexes with tunable electronic, structural, and, consequently, biological properties, making them promising candidates for further bioinorganic research. nih.govnih.gov
Utility in Organic Synthesis and Heterocyclic Chemistry
The structural attributes of this compound make it a versatile tool in the hands of synthetic chemists. Its densely functionalized scaffold serves as a valuable starting point for constructing more complex molecular architectures, particularly other nitrogen-containing ring systems.
Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles
Five-membered nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. researchgate.netacs.org The tetrazole ring in 5-phenyltetrazole derivatives can function as a synthetic equivalent for various reactive intermediates, enabling its transformation into other heterocyclic systems. These ring transformations often proceed through thermally or photochemically induced extrusion of dinitrogen (N₂), generating highly reactive species like nitrilimines. This intermediate can then undergo intramolecular or intermolecular cycloadditions to furnish new heterocycles.
For example, certain tetrazole derivatives can be converted into 1,2,4-triazoles or 1,2,4,5-tetrazines. researchgate.net Furthermore, oxidative cleavage of formazans containing a benzoxazolyl group has been shown to yield 2,5-disubstituted tetrazoles, illustrating a synthetic pathway that builds the tetrazole ring, which can then be subject to further transformations. researchgate.net The versatility of the tetrazole ring as a precursor underscores its importance in combinatorial chemistry and the synthesis of diverse compound libraries for drug discovery and material science. researchgate.netnih.gov
Intermediates and Activators in Oligonucleotide Synthesis
The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and biotechnology. The most prevalent method, phosphoramidite (B1245037) solid-phase synthesis, relies on a series of carefully controlled chemical reactions to build the oligonucleotide chain. rsc.orgresearchgate.net A critical step in this synthetic cycle is the coupling reaction, where a phosphoramidite monomer is attached to the growing oligonucleotide chain. researchgate.netgoogle.com
This coupling step requires an activator, a mildly acidic catalyst that protonates the diisopropylamino group of the incoming phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the chain. researchgate.net Azoles are the activators of choice for this reaction, and tetrazole derivatives have historically been among the most widely used. nih.govrsc.org Although 1H-tetrazole itself has been a common activator, other derivatives are often employed to enhance coupling efficiency, especially for sterically demanding RNA synthesis. nih.gov Compounds like 5-(ethylthio)-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (B129182) (DCI) are frequently used. nih.govrsc.orgresearchgate.net The role of these tetrazole-based activators is crucial for ensuring the rapid and near-quantitative coupling reactions necessary for the synthesis of long, high-fidelity oligonucleotides used in applications ranging from PCR primers to RNA interference (RNAi) therapeutics. google.com
Application in Reconstructive Synthetic Methodologies
Beyond serving as a precursor where the core ring is retained, the tetrazole moiety can participate in reconstructive synthetic methods where the ring is fragmented and its atoms are incorporated into a new molecular scaffold. These transformations often provide access to novel or otherwise difficult-to-synthesize structures.
One such reconstructive process involves the thermal degradation of tetrazole derivatives. For instance, the thermolysis of 2-(tributylstannyl)-5-(3′-triphenylstannylpropyl)tetrazole results in a cyclization reaction to form a bicyclic organotin heterocycle, a transformation that creates a new and complex ring system. researchgate.net In another example, a novel degradation pathway for a tetrazolyl-containing compound was observed, which involved the loss of a carbon atom to produce a tetrazolyl-acrolein derivative. researchgate.net These examples demonstrate that the inherent ring strain and the presence of four nitrogen atoms in the tetrazole ring can be exploited to drive unique chemical rearrangements, expanding the synthetic chemist's toolkit for creating molecular diversity.
Bioisosteric Applications in Chemical Biology Research
Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a fundamental strategy in medicinal chemistry. This approach is used to enhance potency, improve pharmacokinetic properties, or reduce toxicity. google.com
The 5-Tetrazolyl Group as a Non-Classical Carboxylic Acid Bioisostere
The 5-substituted-1H-tetrazole group is one of the most successful and widely recognized non-classical bioisosteres for the carboxylic acid functional group. researchgate.netgoogle.com Carboxylic acids are common in bioactive molecules as they can form strong hydrogen bonds and ionic interactions with biological targets. google.com However, their acidic nature can lead to poor membrane permeability and rapid metabolism, limiting oral bioavailability. researchgate.netgoogle.com
The tetrazole ring effectively mimics key properties of the carboxylic acid moiety. Its acidity is comparable, with a pKa value typically in the range of 4.5–4.9, similar to that of carboxylic acids (pKa ≈ 4.2–4.5). researchgate.net This ensures that the tetrazole group is ionized at physiological pH, allowing it to engage in similar electrostatic interactions with receptors as a carboxylate group would. google.com Although the tetrazole group is larger and more lipophilic than a carboxylic acid, it is also a planar, aromatic system that can delocalize a negative charge effectively. google.comresearchgate.net
The utility of this bioisosteric replacement is famously demonstrated in the development of the angiotensin II receptor antagonist, losartan. Replacement of a carboxylic acid group in the lead compound with a 5-tetrazolyl ring resulted in a tenfold increase in potency and significantly improved bioavailability. researchgate.net This success has cemented the 5-tetrazolyl group as a go-to surrogate for carboxylic acids in drug design, and it is now found in over 20 FDA-approved drugs. researchgate.net
Compound Information Table
| Compound Name | Class / Role |
| This compound | Main subject, Heterocycle |
| 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole | Tetrazole Ligand |
| 1,2,4-Triazole (B32235) | Heterocycle |
| 1,2,4,5-Tetrazine | Heterocycle |
| 1H-Tetrazole | Oligonucleotide Synthesis Activator |
| 5-(Ethylthio)-1H-tetrazole (ETT) | Oligonucleotide Synthesis Activator |
| 4,5-Dicyanoimidazole (DCI) | Oligonucleotide Synthesis Activator |
| Losartan | Angiotensin II Receptor Antagonist |
| Carboxylic Acid | Functional Group |
Research Findings Data Table
| Parameter | Carboxylic Acid | 5-Substituted 1H-Tetrazole | Reference |
| pKa Range | ~4.2 - 4.5 | ~4.5 - 4.9 | researchgate.net |
| Key Feature | Acidic proton, planar | Acidic proton, planar aromatic ring | google.com |
| Bioisosteric Role | Parent functional group | Non-classical bioisostere | researchgate.netgoogle.com |
| Interaction Type | Hydrogen bonding, ionic interactions | Hydrogen bonding, ionic interactions | acs.orggoogle.com |
Design and Synthesis of α-Amino Acid-Isosteric α-Amino Tetrazoles
The principle of isosterism, where one functional group is replaced by another with similar physical and chemical properties, is a cornerstone of medicinal chemistry and drug design. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, sharing comparable pKa values, size, and spatial arrangement, which often leads to similar interactions with biological receptors. This has driven significant research into the synthesis of α-amino tetrazoles as isosteres of natural α-amino acids.
A primary strategy for synthesizing these compounds involves the Ugi four-component reaction (Ugi-4CR), a powerful tool for generating molecular diversity. While the classic Ugi reaction does not produce the desired 1,5-disubstituted 5-aminotetrazoles, modifications such as the Ugi-tetrazole reaction have been successfully employed. acs.org This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) to construct the tetrazole core in a convergent manner. peacta.org Although direct synthesis starting from this compound is not the common route, the functionalization of the tetrazole ring or the amino group provides a pathway to these structures. For instance, a novel one-pot method has been developed to introduce 5-amino and 5-alkylamino substituents into 1-aryltetrazoles through consecutive ring-opening, azidation, and intramolecular cyclization. researchgate.net
Another established method for creating 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and an azide source, such as sodium azide, often catalyzed by a Lewis acid like zinc bromide. researchgate.net This approach can be adapted for α-amino tetrazole synthesis by starting with an α-aminonitrile. The general synthetic pathways are versatile, allowing for the creation of tetrazole analogues of all 20 proteinogenic amino acids. researchgate.net The key is the strategic introduction of the tetrazole moiety as a carboxylic acid surrogate, which can be achieved through various multi-component reactions or by converting a nitrile group on an amino acid precursor. peacta.orgresearchgate.net
Investigation of Hybrid Molecular Systems for Chemical Biology Probes (non-clinical)
The unique chemical properties of the tetrazole ring, particularly its photoreactivity, have made it a valuable component in the design of hybrid molecular systems for use as chemical biology probes. These non-clinical tools are essential for studying biological processes in vitro and in live cells.
A significant discovery has been the photoreactivity between a tetrazole and a primary amine, which, upon UV irradiation, unexpectedly yields a stable 1,2,4-triazole cyclization product. nih.gov This photoinduced bioconjugation is highly effective and occurs under mild conditions, making it suitable for a wide range of applications. nih.gov It has been successfully used for:
DNA-Encoded Libraries (DELs): Synthesizing pharmacologically relevant libraries where diverse small molecules are attached to DNA tags. The tetrazole-amine reaction provides a robust method for creating these complex structures. nih.gov
Peptide Macrocyclization: Creating cyclic peptides through intramolecular cross-linking, which can enhance their stability and biological activity. nih.gov
Photoaffinity Labeling: Identifying protein-ligand interactions by covalently linking a tetrazole-bearing probe to its target protein upon photoactivation. This has helped to refine the understanding of the cross-linking profiles of tetrazole-based probes. nih.gov
While the above example uses the tetrazole ring in general, the principle is directly applicable to derivatives of this compound, where the amine group can serve as a handle for further functionalization or as a reactive partner itself. Furthermore, tetrazole-like heterocycles, such as 1,2,4,5-tetrazine, have been tethered to fluorophores to create highly specific and sensitive probes for detecting reactive oxygen species like superoxide (B77818) in living cells. nih.govnih.gov These probes utilize the tetrazine moiety as a quencher that is turned "on" upon reaction with the analyte, demonstrating the modularity and utility of such heterocyclic systems in probe design. nih.gov The development of hybrid molecules combining the tetrazole scaffold with other functional units, like pyrazoles, is also an active area of research, yielding compounds with a wide array of biological activities. nih.gov
Corrosion Inhibition Studies
Corrosion is a natural electrochemical process that causes significant economic losses and safety concerns across various industries. The use of organic inhibitors that adsorb onto a metal's surface to form a protective barrier is a primary strategy for mitigating corrosion. Derivatives of this compound have emerged as highly effective corrosion inhibitors, particularly for steel in acidic environments.
Electrochemical and Surface Analysis of this compound Derivatives as Inhibitors
The effectiveness of corrosion inhibitors is commonly evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
Electrochemical Impedance Spectroscopy (EIS): EIS provides detailed information about the interface between the metal and the corrosive solution. In the presence of phenyltetrazole derivatives, the Nyquist plots typically show an increase in the diameter of the semicircular arc as inhibitor concentration rises. electrochemsci.orgresearchgate.net This corresponds to an increase in the charge transfer resistance (R_ct), signifying that the inhibitor is making it more difficult for charge to move across the metal-solution interface, thereby slowing corrosion. researchgate.net Concurrently, the double-layer capacitance (C_dl) tends to decrease, which is attributed to the displacement of water molecules by the inhibitor molecules at the surface, leading to a thicker and less permeable protective layer. electrochemsci.org
A study on a specific derivative, 5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol (PTQ8), demonstrated that its inhibition efficiency for mild steel in 1.0 M HCl increases with concentration, as confirmed by both weight loss and electrochemical measurements. researchgate.net
Table 1: Potentiodynamic Polarization Data for Phenyltetrazole Derivatives on Steel
| Inhibitor | Concentration (M) | i_corr (μA/cm²) | Inhibition Efficiency (%) | Reference |
| MO-PT | 0.001 | 185 | 83.3 | researchgate.net |
| 0.002 | 114 | 89.7 | researchgate.net | |
| 0.003 | 89 | 92.0 | researchgate.net | |
| 0.004 | 55 | 95.0 | researchgate.net | |
| PTT | 0.0005 | 110.8 | 83.1 | electrochemsci.org |
| 0.001 | 63.8 | 90.3 | electrochemsci.org | |
| 0.002 | 42.1 | 93.6 | electrochemsci.org | |
| Note: MO-PT (5-(4-methoxyphenyl)-1H-tetrazole) in 1 M HCl. PTT (1-Phenyltetrazole-5-thiol) in 0.5 M H₂SO₄. |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Phenyltetrazole Derivatives on Steel
| Inhibitor | Concentration (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) | Reference |
| Cl-PT | 0.001 | 134.9 | 120.4 | 81.3 | peacta.org |
| 0.002 | 208.7 | 100.2 | 87.9 | peacta.org | |
| 0.003 | 310.2 | 80.5 | 91.9 | peacta.org | |
| 0.004 | 450.1 | 60.8 | 94.4 | peacta.org | |
| PTT | 0.0005 | 185.7 | 110.3 | 83.4 | electrochemsci.org |
| 0.001 | 309.8 | 82.5 | 90.1 | electrochemsci.org | |
| 0.002 | 473.2 | 60.1 | 93.5 | electrochemsci.org | |
| Note: Cl-PT (5-(4-chlorophenyl)-1H-tetrazole) in 1 M HCl. PTT (1-Phenyltetrazole-5-thiol) in 0.5 M H₂SO₄. |
Mechanistic Aspects of Adsorption and Protective Layer Formation
The efficacy of this compound derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface and form a stable, protective film. The mechanism of this process involves several key aspects.
Adsorption Isotherms: To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are used. The Langmuir adsorption isotherm is frequently found to provide the best fit for the experimental data of phenyltetrazole derivatives. electrochemsci.orgresearchgate.netekb.eg This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.net
Thermodynamics of Adsorption: The spontaneity and nature of the adsorption process are determined by calculating the standard free energy of adsorption (ΔG°_ads). Generally, values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules. Values around -40 kJ/mol or more negative suggest chemisorption, which involves the sharing of electrons or charge transfer from the inhibitor to the metal surface to form coordinate-type bonds. researchgate.net For many phenyltetrazole derivatives, the calculated ΔG°_ads values fall in an intermediate range (e.g., -24 to -30 kJ/mol), suggesting a mixed-mode or physicochemical adsorption that involves both physical and chemical interactions. researchgate.netekb.eg
Protective Layer Formation: The protective layer formed by these inhibitors acts as a physical barrier, isolating the metal from the corrosive environment. Organic inhibitors like phenyltetrazoles typically contain heteroatoms (N, S) and π-electrons in their aromatic rings. electrochemsci.org These features are crucial for adsorption. The nitrogen atoms of the tetrazole ring and the π-electrons of the phenyl ring can donate electrons to the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds (chemisorption). researchgate.netelectrochemsci.org Additionally, electrostatic interactions can occur between the protonated inhibitor molecules in the acidic solution and the charged metal surface (physisorption). This combined adsorption leads to the formation of a dense, stable film that blocks the active sites for corrosion and impedes the diffusion of corrosive species to the surface. electrochemsci.orgresearchgate.net Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of nitrogen and other elements from the inhibitor in the surface film, providing direct evidence of adsorption. researchgate.netresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-Phenyltetrazol-1-amine, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of phenyl-substituted precursors. A scalable approach could adapt methods used for analogous tetrazole derivatives, such as condensation reactions under solvent-free conditions to minimize side products . Optimization may involve adjusting catalysts (e.g., acetic acid or Lewis acids), temperature (80–120°C), and reaction time (6–24 hours). Purity can be enhanced via recrystallization in ethanol or methanol, as demonstrated in tautomer stabilization studies for similar compounds .
Q. How can the structural identity of this compound be confirmed experimentally?
Use a combination of:
- NMR spectroscopy : Analyze and peaks to verify phenyl and tetrazole ring protons (e.g., aromatic protons at δ 7.2–7.8 ppm, NH at δ 5.5–6.0 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 176.1 for CHN) .
- X-ray crystallography : Resolve tautomeric forms, as seen in triazole derivatives, to confirm the dominant structure (e.g., 1H-tetrazole vs. 2H-tetrazole configurations) .
Q. What thermodynamic properties are critical for stability assessment during storage?
Key data includes:
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data for this compound be resolved?
Discrepancies in ΔfH° values (e.g., ±1.2 kJ/mol in NIST data) may arise from:
- Measurement techniques : Combustion calorimetry vs. computational methods (e.g., G4 theory).
- Sample purity : Impurities from incomplete synthesis or tautomerism (e.g., 1H vs. 2H forms) .
Validate data using multiple methods (e.g., DSC for ΔsubH, DFT calculations for gas-phase stability) and cross-reference with crystallographic data .
Q. What strategies mitigate challenges in designing bioactivity assays for this compound?
- Solubility : Use DMSO-water mixtures (≤5% DMSO) to dissolve the compound without denaturing proteins .
- Tautomer interference : Pre-equilibrate solutions to favor the bioactive tautomer (e.g., 1H-form) via pH adjustment (pH 6–7) .
- SAR studies : Modify the phenyl ring with electron-withdrawing groups (e.g., -NO) to enhance antimicrobial activity, as seen in pyrazole analogs .
Q. How can computational methods predict the reactivity of this compound in click chemistry?
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model tetrazole-alkyne cycloadditions .
- Docking studies : Simulate binding to biological targets (e.g., COX-2 for anti-inflammatory potential) using AutoDock Vina .
Validate predictions with experimental kinetics (e.g., second-order rate constants for Huisgen reactions) .
Data Contradictions and Methodological Considerations
Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?
Yield discrepancies (30–85%) stem from:
- Side reactions : Competing formation of regioisomers (e.g., 1-phenyl vs. 2-phenyl tetrazoles).
- Workup methods : Use column chromatography (silica gel, ethyl acetate/hexane) instead of simple filtration to isolate the desired product .
Standardize protocols using high-purity reagents and in-situ FTIR monitoring to track reaction progress .
Q. What analytical pitfalls arise in quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
